3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine
Description
3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound with a phenoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₃O, with a molar mass of 217.27 g/mol (calculated from structural data in ). Key suppliers provide it under CAS numbers 1429418-55-2 (free base) and 1431962-55-8 (hydrochloride salt) .
The structural uniqueness of this compound lies in the 2,5-dimethylphenoxy group, which introduces steric bulk and modulates electronic properties compared to simpler phenoxy or alkyl-substituted analogs.
Properties
IUPAC Name |
3-(2,5-dimethylphenoxy)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-4-5-9(2)11(6-8)16-12-10(13)7-15(3)14-12/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCILRUZVKSDNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=NN(C=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,5-dimethylphenol with appropriate reagents to introduce the pyrazole moiety. One common method involves the O-alkylation of 2,5-dimethylphenol followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Electronic and Steric Effects
- The 2,5-dimethylphenoxy group in the target compound provides moderate steric hindrance and electron-donating effects compared to the 4-chloro-3-methylphenoxymethyl group in , which introduces electron-withdrawing chlorine .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The oxygen in the phenoxy group may improve aqueous solubility compared to purely alkyl-substituted analogs (e.g., ).
- Metabolic Stability: Methyl groups on the phenoxy ring (2,5-positions) could reduce oxidative metabolism compared to unsubstituted phenoxy analogs.
Biological Activity
3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine (CAS No. 1429418-55-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1429418-55-2
Synthesis
The synthesis of this compound typically involves a multi-step process. While specific synthesis routes are not detailed in the available literature, similar pyrazole derivatives often utilize reactions involving phenolic compounds and appropriate amines under controlled conditions to yield the desired pyrazole structure.
Research indicates that compounds containing pyrazole moieties can exhibit a variety of biological activities, including:
- Inhibition of Enzymes : Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX) and prostaglandin synthases, which are crucial in inflammatory pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have demonstrated selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Pyrazole Derivative A | 0.005 | c-Met Kinase |
| Pyrazole Derivative B | 0.01 | Prostaglandin D Synthase |
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazoles are known to modulate inflammatory responses by inhibiting COX enzymes, leading to reduced prostaglandin production.
Case Studies
- In Vitro Studies : In vitro assays have shown that related pyrazole compounds can effectively inhibit the proliferation of various cancer cell lines (e.g., breast cancer and lung cancer). The studies utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to controls. These studies often focus on dosage optimization and pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
